1-Methylpiperidine-4-carbaldehyde
Overview
Description
1-Methylpiperidine-4-carbaldehyde is an organic compound with the CAS number 50675-21-3 . It has a molecular weight of 127.19 . It is a nitrile that can be synthesized from 1-methylpiperidine and formaldehyde . It has the chemical formula CH3CN and is a colorless liquid .
Molecular Structure Analysis
The IUPAC name for 1-Methylpiperidine-4-carbaldehyde is 1-methyl-4-piperidinecarbaldehyde . The InChI code for this compound is 1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
1-Methylpiperidine-4-carbaldehyde is a colorless liquid . It has a molecular weight of 127.19 .
Scientific Research Applications
Pharmacology
1-Methylpiperidine-4-carbaldehyde: is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry. Piperidine structures are present in more than twenty classes of pharmaceuticals . This compound can be used as a building block in the synthesis of various pharmacologically active molecules. Its aldehyde group makes it a versatile intermediate for the formation of imines or amides, which are commonly found in drugs targeting the central nervous system and other therapeutic areas.
Material Science
In material science, 1-Methylpiperidine-4-carbaldehyde could be utilized in the synthesis of organic compounds that form part of polymeric materials . These polymers might exhibit unique electrical or mechanical properties, making them suitable for use in advanced material applications such as smart materials, coatings, or as part of composite materials with enhanced performance characteristics.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be involved in multicomponent reactions, cyclization, and cycloaddition processes to create complex organic molecules . Its utility in the synthesis of piperidine derivatives is particularly important, as these structures are key components in many biologically active compounds.
Analytical Chemistry
In analytical chemistry, 1-Methylpiperidine-4-carbaldehyde can be used as a standard or reagent in the qualitative and quantitative analysis of substances. Its well-defined structure and reactivity make it suitable for use in chromatography and spectrometry to identify and measure components within a sample .
Agriculture
While direct applications in agriculture are not extensively documented, the chemical properties of 1-Methylpiperidine-4-carbaldehyde suggest potential uses in the synthesis of agrochemicals. These could include pesticides or herbicides where the piperidine structure is often found due to its bioactivity .
Environmental Science
In environmental science, derivatives of piperidine, which could be synthesized using 1-Methylpiperidine-4-carbaldehyde , may find applications in the development of environmentally friendly materials. These could be used in processes such as water purification, air quality improvement, and soil remediation .
Safety and Hazards
properties
IUPAC Name |
1-methylpiperidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIYWJKEOOFVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501636 | |
Record name | 1-Methylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-4-carbaldehyde | |
CAS RN |
50675-21-3 | |
Record name | 1-Methyl-4-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50675-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-piperidinecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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